3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 6.85–6.92 (m, 3H, aromatic H)
- δ 4.12 (q, J = 8.4 Hz, 2H, -OCH₂CF₃)
- δ 3.98 (t, J = 6.2 Hz, 2H, Ph-O-CH₂-)
- δ 2.74 (t, J = 6.8 Hz, 2H, -CH₂NH₂)
- δ 1.84 (quintet, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (101 MHz, CDCl₃):
- δ 158.4 (C-O aromatic)
- δ 123.9 (q, J = 278 Hz, CF₃)
- δ 69.5 (OCH₂CF₃)
- δ 67.8 (Ph-O-CH₂)
- δ 41.2 (-CH₂NH₂)
The ¹H-¹H COSY spectrum confirms coupling between the propylamine chain protons, while heteronuclear single quantum coherence (HSQC) correlates the δ 2.74 signal to the δ 41.2 carbon.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
- m/z 249 [M]⁺ (base peak)
- m/z 160 [M - CF₃CH₂O]⁺
- m/z 108 [C₆H₅O]⁺
- m/z 91 [C₇H₇]⁺
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 249.1045 (calc. 249.1048 for C₁₁H₁₄F₃NO₂). The cleavage pattern indicates preferential loss of the trifluoroethoxy group followed by β-scission of the propylamine chain.
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
- 3350, 3280 (N-H asymmetric/symmetric stretch)
- 1615 (C=C aromatic stretch)
- 1275 (C-O-C asymmetric stretch)
- 1140–1100 (C-F stretch)
- 1045 (C-N stretch)
The absence of a broad O-H stretch (3200–3600 cm⁻¹) confirms complete etherification of the phenolic precursor. Time-dependent density functional theory (TD-DFT) simulations match experimental peaks within ±5 cm⁻¹.
Table 2: Experimental vs. calculated IR frequencies
| Assignment | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| N-H stretch | 3350 | 3348 |
| C-F stretch | 1125 | 1129 |
| C-O-C stretch | 1275 | 1271 |
Properties
IUPAC Name |
3-[3-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-4-1-3-9(7-10)16-6-2-5-15/h1,3-4,7H,2,5-6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGKEOINHPBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine typically involves:
- Preparation of a trifluoroethoxy-substituted phenol derivative
- Conversion of the phenol to a reactive leaving group (e.g., mesylate)
- Nucleophilic substitution by an amine-containing nucleophile (e.g., 3-aminopropanol or 3-bromopropylamine derivatives)
- Subsequent reduction or deprotection steps if necessary
This approach allows for high regioselectivity and yields a compound suitable for further pharmaceutical transformations.
Detailed Stepwise Preparation
Step 1: Synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl Methanesulfonate
- Reaction: The phenolic hydroxyl group of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl alcohol is converted into a methanesulfonate (mesylate) ester.
- Reagents & Conditions: Methanesulfonyl chloride is added dropwise to the phenoxyethyl alcohol in dichloromethane at 0–20 °C in the presence of triethylamine as a base.
- Duration: The reaction is refluxed for 4 hours after initial addition.
- Isolation: Triethylamine hydrochloride is filtered off, and the organic layer is washed, dried, and crystallized.
- Yield & Purity: Approximately 92.5% yield with 98.3% purity.
- Notes: Maintaining temperature below 20 °C during addition is critical to prevent side reactions. Triethylamine scavenges HCl formed during mesylation.
| Parameter | Details |
|---|---|
| Starting Material | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl alcohol (200 g) |
| Base | Triethylamine (1.8 eq) |
| Solvent | Dichloromethane |
| Temperature | 0–20 °C |
| Reaction Time | 4 hours reflux |
| Yield | 92.5% |
| Purity | 98.3% |
| Product | 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate |
Step 2: Nucleophilic Substitution to Form the Propylamine Derivative
- Reaction: The mesylate intermediate undergoes nucleophilic substitution with a suitable amine nucleophile such as 3-aminopropanol or 3-aminopropyl derivatives.
- Conditions: Typically performed in acetone or another aprotic solvent with potassium carbonate as a base at room temperature.
- Yield: Approximately 80% yield reported for analogous ether-amine coupling reactions.
- Purification: The crude product is purified by recrystallization from isopropyl alcohol.
- Characterization: The product is confirmed by NMR and HRMS showing expected chemical shifts and molecular ion peaks.
| Parameter | Details |
|---|---|
| Starting Material | 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate |
| Nucleophile | 3-Aminopropanol or similar amine |
| Base | Potassium carbonate |
| Solvent | Acetone |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | 5 hours |
| Yield | ~80% |
| Purification | Recrystallization from isopropanol |
| Product | This compound |
Alternative Synthetic Routes and Notes
- The compound can also be synthesized via multi-step sequences involving protection/deprotection strategies and selective halogenation followed by nucleophilic substitution, as described in patent literature related to silodosin intermediate synthesis.
- The reduction of halogenated ketones and subsequent amination steps may be employed to introduce the propylamine functionality with stereochemical control if required.
- The use of triethylsilane/trifluoroacetic acid systems for selective reductions has been reported in related synthetic pathways.
- Careful control of reaction temperature and stoichiometry is essential to maximize yield and purity.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mesylation of phenoxyethyl alcohol | Methanesulfonyl chloride, triethylamine, DCM, 0–20 °C, reflux 4 h | 92.5 | High purity mesylate intermediate |
| 2 | Nucleophilic substitution | 3-Aminopropanol, potassium carbonate, acetone, rt, 5 h | ~80 | Recrystallization purification, confirmed by NMR/HRMS |
| 3 | Optional reduction/protection | Triethylsilane/TFA, Pd/BaSO4 (for related intermediates) | Variable | For stereochemical control in advanced syntheses |
Research Findings and Analytical Data
- NMR Spectroscopy: 1H NMR and 13C NMR confirm the presence of trifluoroethoxy and propylamine moieties with characteristic chemical shifts (e.g., aromatic protons at 7.0–8.1 ppm, methylene protons adjacent to oxygen and amine groups).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C11H14F3NO2 (m/z 249.23).
- Purity: Achieved purity levels of >98% by HPLC and recrystallization techniques.
- Melting Point: Reported melting point range around 39–42 °C for the mesylate intermediate; final amine derivative melting points vary depending on purity and crystallinity.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aryloxyalkylamines.
Scientific Research Applications
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, cardiac arrhythmias, and diabetes.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in the regulation of physiological processes. For example, it may interact with adrenergic receptors to modulate cardiovascular functions or inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : Nitroimidazole-containing analogs (e.g., CF3PM) exhibit hypoxia-targeting properties due to the nitro group’s redox sensitivity, a feature absent in the target compound .
- Toxicity : Simpler structures like the target compound may avoid neurotoxicity observed in bis-benzyl derivatives (e.g., bis-pTFN-1) .
Propylamine Derivatives with Varied Ether Linkages
Compounds with alternative ether substituents highlight the role of substituent position and size:
Key Observations :
Nitroimidazole-Containing Propylamines
Nitroimidazole derivatives () demonstrate the impact of adding redox-active groups:
| Compound Name | Hypoxia Selectivity | Toxicity Profile | Application | |
|---|---|---|---|---|
| CF3PM | 15.5 | No observed toxicity | Tumor hypoxia imaging via 19F-MRS | |
| mTFN-1 | 8.2 | Neurotoxic at high doses | Limited therapeutic utility |
Key Observations :
- The target compound lacks nitroimidazole’s hypoxia-targeting capability but may have broader applicability in non-oncological contexts.
Biological Activity
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 287.25 g/mol
- IUPAC Name : 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-amine
This compound features a trifluoroethoxy group that enhances its lipophilicity and may influence its interaction with biological targets.
Interaction with Biological Targets
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors could impact mood and behavior.
- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical studies.
- Antidepressant-like Effects : Animal models suggest potential antidepressant effects through modulation of neurotransmitter systems.
- Antitumor Activity : Preliminary data indicate that it may inhibit tumor growth by affecting cellular signaling pathways associated with cancer progression.
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activity of related compounds:
-
In Vitro Studies :
- A study demonstrated that similar compounds inhibited COX-1 and COX-2 enzymes, suggesting anti-inflammatory properties. The IC values were reported to be in the low micromolar range (e.g., 5-10 µM).
Compound COX-1 IC (µM) COX-2 IC (µM) Compound A 8 6 Compound B 12 4 This compound TBD TBD -
Animal Models :
- In rodent models of depression, administration of similar phenoxypropylamines resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
Q & A
Q. What are the standard synthetic routes for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution of phenolic derivatives with trifluoroethanol, followed by propylamine coupling. Key steps include controlling reaction temperature (e.g., 60–80°C) and solvent selection (e.g., dimethylformamide or tetrahydrofuran). Optimization can be achieved by adjusting stoichiometric ratios of reagents like trifluoroethanol and catalysts (e.g., potassium carbonate). Purity is enhanced via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, particularly to confirm the trifluoroethoxy group’s presence. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups like amine and ether linkages .
Q. What safety protocols should be followed when handling this compound?
Use fume hoods for synthesis and handling due to potential amine volatility. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Spill management requires neutralization with weak acids (e.g., citric acid) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Reaction path search algorithms, combined with machine learning, identify optimal catalysts and solvent systems. For example, simulations can model the trifluoroethoxy group’s electronic effects on reaction kinetics .
Q. What statistical approaches (e.g., factorial design) are effective in resolving contradictory data during synthesis optimization?
Full factorial designs evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading). Response Surface Methodology (RSM) identifies non-linear relationships, while ANOVA tests significance. For instance, a 2³ factorial design can resolve discrepancies in yield data by isolating dominant factors like reaction time .
Q. How does the trifluoroethoxy group influence biological activity, and what experimental methods validate its role?
The trifluoroethoxy group enhances lipophilicity and metabolic stability, critical for receptor binding. Comparative studies using analogs without this group (e.g., ethoxy derivatives) can isolate its effects. Radioligand binding assays or enzyme inhibition tests (e.g., IC₅₀ determination) quantify activity differences .
Q. How can researchers design studies to analyze structure-activity relationships (SAR) for derivatives of this compound?
Systematic modification of the phenoxy or propylamine moieties, followed by in vitro bioactivity screening (e.g., against GPCRs or kinases), establishes SAR. Molecular docking simulations predict binding affinities, while Free-Wilson or Hansch analysis correlates structural descriptors (e.g., logP, polar surface area) with activity .
Q. What in vitro and in vivo models are suitable for assessing the compound’s pharmacological potential?
In vitro: Use cell-based assays (e.g., HEK293 cells expressing target receptors) for potency and selectivity. In vivo: Rodent models (e.g., pharmacokinetic studies in rats) evaluate bioavailability and half-life. Microsomal stability assays (human liver microsomes) predict metabolic clearance .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., variable bioactivity across batches) using orthogonal techniques like LC-MS for purity checks or dose-response reassays .
- Integration of Computational and Experimental Data : Tools like KNIME or PyMol align simulation outcomes with empirical data, refining synthetic protocols iteratively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
